molecular formula C22H26N6O2 B2965836 (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1049478-49-0

(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2965836
CAS No.: 1049478-49-0
M. Wt: 406.49
InChI Key: NSHHNCULTJKREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone" is a structurally complex molecule featuring a tetrazole ring linked to a 4-ethoxyphenyl group, a piperazine moiety, and a p-tolyl methanone substituent. Tetrazole derivatives are renowned for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability . The p-tolyl methanone group introduces an electron-donating methyl substituent, which may influence binding interactions in biological targets.

Properties

IUPAC Name

[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-30-20-10-8-19(9-11-20)28-21(23-24-25-28)16-26-12-14-27(15-13-26)22(29)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHHNCULTJKREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural components, biological activity, and relevant research findings.

Structural Overview

This compound features a tetrazole ring , a piperazine moiety , and a p-tolyl group . The presence of these functional groups suggests various pharmacological properties, particularly in the realms of antimicrobial and anti-inflammatory activities.

Structural Feature Description
Tetrazole RingKnown for its diverse biological activities, including antimicrobial properties.
Piperazine MoietyOften associated with central nervous system effects and potential anxiolytic properties.
p-Tolyl GroupCan enhance lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Research indicates that tetrazole derivatives, including the target compound, exhibit significant antimicrobial activity. A study highlighted that various tetrazole compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis or inhibition of growth .

Anti-inflammatory Effects

The tetrazole ring is also implicated in anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate immune responses effectively .

Case Studies

  • In Vitro Antimicrobial Activity : A series of related tetrazole compounds were tested for their antimicrobial efficacy using the disc diffusion method. Results indicated that compounds with similar structural features to this compound exhibited zones of inhibition comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the ethoxyphenyl group significantly influence antimicrobial potency. Compounds retaining the tetrazole structure while varying substituents showed enhanced activity against specific bacterial strains .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : Reacting an appropriate hydrazine derivative with an alkyl halide under acidic conditions.
  • Piperazine Linkage : The introduction of piperazine is achieved through nucleophilic substitution reactions.
  • Final Coupling : The p-tolyl group is added via coupling reactions, often involving coupling agents to facilitate bond formation.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Class Core Structure Modifications Key Substituents References
Target Compound Tetrazole + 4-ethoxyphenyl; piperazine; p-tolyl methanone -OCH₂CH₃ (tetrazole); CH₃ (p-tolyl)
2-(4-Allylpiperazin-1-yl)ethanones Tetrazole + aryl; piperazine with allyl group -Allyl (piperazine); variable aryl (e.g., phenyl, halophenyl)
Piperidine-linked analogs Tetrazole + aryl; piperidine instead of piperazine -Piperidine (reduced basicity vs. piperazine)
Sulfonylpiperazine derivatives Tetrazole + aryl; piperazine with sulfonyl group -SO₂-aryl (increased polarity)
Trifluoromethyl-containing analogs Piperazine + trifluoromethylphenyl; pyrazole/imidazole cores -CF₃ (electron-withdrawing; enhanced stability)

Key Observations:

Piperazine vs.

Substituent Effects: Allyl groups (e.g., 2-(4-allylpiperazin-1-yl) derivatives) introduce steric bulk, which may reduce solubility but improve binding in hydrophobic pockets . Electron-donating groups (e.g., p-tolyl in the target compound) vs. electron-withdrawing groups (e.g., -CF₃ in compound 5) modulate electronic properties, affecting metabolic stability and target affinity .

Notable Trends:

  • Common Reagents : Triethylamine is widely used as a base, while acetonitrile serves as a solvent in coupling reactions .
  • Purification : Column chromatography is preferred for piperazine derivatives due to polar byproducts, whereas recrystallization suffices for simpler analogs .

Key Insights:

  • Antimicrobial Activity : Allyl-piperazine-tetrazole derivatives (e.g., 13a–g) exhibit potent activity, attributed to the tetrazole’s ability to disrupt microbial membrane integrity .
  • Antiproliferative Effects : Piperidine-linked analogs (e.g., 22–28) show moderate activity, suggesting that piperazine derivatives (like the target compound) may require optimization for enhanced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.